molecular formula C12H12N2O4S2 B2645298 Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 321715-39-3

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2645298
CAS No.: 321715-39-3
M. Wt: 312.36
InChI Key: TUSAEHMOGACGEI-UHFFFAOYSA-N
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Description

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with the molecular formula C12H12N2O4S2. This compound is notable for its unique structure, which includes a thiophene ring, a pyridine moiety, and a sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N-(pyridin-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate
  • Methyl 3-(N-(pyridin-4-ylmethyl)sulfamoyl)thiophene-2-carboxylate
  • Ethyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate is unique due to the specific positioning of the pyridine moiety, which influences its binding affinity and selectivity towards molecular targets. This structural uniqueness makes it a valuable compound for developing targeted therapies and advanced materials .

Properties

IUPAC Name

methyl 3-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-18-12(15)11-10(4-6-19-11)20(16,17)14-8-9-3-2-5-13-7-9/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSAEHMOGACGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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